molecular formula C6H12O B1237384 3-Methyl-2-penten-1-ol CAS No. 2747-48-0

3-Methyl-2-penten-1-ol

Cat. No.: B1237384
CAS No.: 2747-48-0
M. Wt: 100.16 g/mol
InChI Key: QFXSWGXWZXSGLC-GQCTYLIASA-N
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Description

3-Methyl-2-penten-1-ol: is an organic compound with the molecular formula C6H12O It is an unsaturated alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond2-methyl-3-penten-1-ol . It is commonly used in organic synthesis and has applications in various fields, including chemistry and industry.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with enzymes.

Medicine:

  • Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry:

  • Utilized in the production of fragrances and flavoring agents.
  • Applied in the manufacture of polymers and resins.

Safety and Hazards

3-Methyl-2-penten-1-ol is flammable and should be kept away from open flames, hot surfaces, and sources of ignition . It is recommended to take precautionary measures against static discharge and change contaminated clothing . Skin contact should be avoided and protective gloves, clothing, eye protection, and face protection should be worn .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: One common method for synthesizing 3-Methyl-2-penten-1-ol involves the reaction of methylmagnesium bromide with crotonaldehyde . The reaction proceeds as follows: [ \text{CH3MgBr} + \text{CH3CH=CHCHO} \rightarrow \text{CH3CH=CHCH(OH)CH3} ] This reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.

  • Hydroboration-Oxidation: Another method involves the hydroboration of 3-methyl-2-pentene followed by oxidation. The reaction proceeds as follows: [ \text{CH3CH=CHCH2CH3} + \text{BH3} \rightarrow \text{CH3CH2CH2CH2CH3B(OH)2} ] The intermediate is then oxidized using hydrogen peroxide and sodium hydroxide to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves the partial dehydration of pentanediol or the hydrolysis of 2-chloropentene-3 .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methyl-2-penten-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include and .

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as or .

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in ether.

Major Products:

    Oxidation: 3-Methyl-2-pentenal or 3-Methyl-2-pentanone.

    Reduction: 3-Methylpentan-1-ol.

    Substitution: 3-Methyl-2-pentyl chloride or bromide.

Comparison with Similar Compounds

    3-Methyl-2-buten-1-ol:

    2-Methyl-3-penten-2-ol: Another isomer with a different position of the hydroxyl group and double bond.

    3-Methyl-3-penten-2-ol: An isomer with the double bond and hydroxyl group in different positions.

Uniqueness: 3-Methyl-2-penten-1-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interactions. Its position of the hydroxyl group and double bond provides distinct reactivity compared to its isomers, making it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

(E)-3-methylpent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-6(2)4-5-7/h4,7H,3,5H2,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXSWGXWZXSGLC-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/CO)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2747-48-0, 30801-95-7
Record name 3-Methyl-2-penten-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002747480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-methylpent-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-methylpent-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the reduction of (E)-3-Methyl-2-penten-1-ol by Clostridium kluyveri?

A1: The study demonstrated that Clostridium kluyveri can catalyze the stereospecific reduction of (E)-3-Methyl-2-penten-1-ol to (R)-3-Methyl-1-pentanol. [] This is significant because it highlights the ability of this bacterium to selectively produce a single stereoisomer, which is crucial in various fields like pharmaceuticals, where different enantiomers can exhibit distinct biological activities.

Q2: What are the optimal conditions for this biocatalytic reduction?

A2: While the study doesn't explicitly outline all optimal conditions, it reveals that the reduction proceeds most effectively with ethanol as the electron donor under a nitrogen atmosphere. [] This suggests that Clostridium kluyveri utilizes ethanol for reducing power more efficiently than utilizing hydrogen gas directly.

Q3: What are the potential applications of this stereoselective reduction?

A3: This biocatalytic process holds promise for the synthesis of chiral alcohols. [] Specifically, the production of enantiomerically pure (R)-3-Methyl-1-pentanol could be valuable in the development of pharmaceuticals, flavors, and fragrances where specific stereochemistry is often required.

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